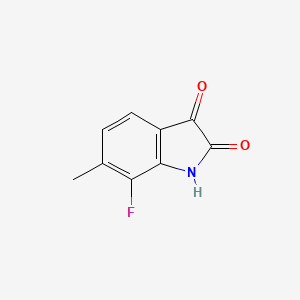

7-Fluoro-6-methylindoline-2,3-dione

Description

Significance of Indoline-2,3-dione Derivatives in Chemical and Medicinal Sciences

Indoline-2,3-dione, commonly known as isatin (B1672199), and its derivatives represent a class of heterocyclic compounds of immense interest in both chemical and medicinal sciences. nih.gov Their synthetic versatility allows for a wide array of structural modifications, leading to a diverse range of derivatives with a broad spectrum of biological activities. calstate.edu The isatin core is a key component in many natural products and has been identified as a metabolic derivative in humans. nih.gov

In medicinal chemistry, isatin derivatives have been extensively investigated for their potent pharmacological activities, which include anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. calstate.edunih.gov The ability to functionalize the isatin core at multiple positions—specifically the nitrogen atom (N1) and carbons C3, C5, and C7—provides a powerful tool for medicinal chemists to fine-tune the molecule's properties and develop novel therapeutic agents. calstate.eduacs.org For instance, the anticancer drug Sunitinib (B231) contains the related oxindole (B195798) core, highlighting the clinical relevance of this structural class. nih.gov

Overview of the Indoline-2,3-dione (Isatin) Core as a Privileged Heterocyclic Scaffold

The isatin nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a robust starting point for the development of a variety of bioactive agents. mdpi.com The isatin structure, featuring a fused aromatic ring and a pyrrolidine (B122466) ring with two carbonyl groups at positions 2 and 3, possesses a unique combination of features. nih.gov

Its key attributes include:

A highly reactive ketone at the C3 position.

An amide moiety within the five-membered ring.

An aromatic benzene (B151609) ring that can be substituted at various positions.

The ability to act as both a hydrogen bond donor and acceptor.

These structural and electronic features allow isatin derivatives to interact with a wide range of biological macromolecules, including enzymes and receptors, through various non-covalent interactions. nih.gov The reactivity of the C3-carbonyl group and the N-H group is frequently exploited for creating diverse chemical libraries for drug screening. calstate.edu

Specific Research Focus on 7-Fluoro-6-methylindoline-2,3-dione (B2448894) within the Broader Indoline-2,3-dione Context

Within the extensive family of isatin derivatives, this compound is a specific analogue that combines two important structural modifications on the benzene ring: a methyl group at position C6 and a fluorine atom at position C7. While this compound is commercially available, indicating its utility in synthetic and research applications, detailed academic studies focusing specifically on its synthesis, characterization, and biological evaluation are not widely present in published literature. bldpharm.comallfluoro.comsynquestlabs.com

The research interest in this particular compound stems from the known effects of its constituent functional groups. Substitutions at the C6 and C7 positions of the isatin ring are known to significantly influence biological activity. calstate.edunih.gov The introduction of a fluorine atom, a common strategy in medicinal chemistry known as fluorination, can modulate a molecule's metabolic stability, binding affinity, and lipophilicity. acs.org Similarly, the methyl group can impact steric interactions and electronic properties.

Given the established importance of fluorinated and C6/C7-substituted isatins, this compound represents a logical, albeit underexplored, target for investigation. Research into this compound would likely focus on its potential as an inhibitor for enzymes like monoamine oxidase (MAO), where substitutions at these positions have been shown to be influential, or as a scaffold for novel anticancer or antimicrobial agents. calstate.edunih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1073262-83-5 | bldpharm.comsynquestlabs.com |

| Molecular Formula | C₉H₆FNO₂ | bldpharm.comsynquestlabs.com |

| Molecular Weight | 179.15 g/mol | synquestlabs.com |

| SMILES Code | O=C1NC2=C(C=CC(C)=C2F)C1=O | bldpharm.com |

Table 2: Examples of Substituted Indoline-2,3-dione Derivatives and Their Research Context

| Compound Name | Substitution Pattern | Area of Research Interest | Reference |

| 5-Fluoroisatin | C5-Fluoro | Antiviral activity, PET tracer development | nih.gov |

| 6-Fluoro-7-methylisatin | C6-Fluoro, C7-Methyl | Building block for discovery chemistry | fluorochem.co.ukchemicalbook.com |

| 5-Chloro-7-methylindoline-2,3-dione | C5-Chloro, C7-Methyl | Chemical synthesis intermediate | sigmaaldrich.com |

| (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | C5-Sulfonyl, N1-Substituted | Caspase inhibitors for apoptosis imaging | acs.org |

| 5,7-Dibromoisatin derivatives | C5, C7-Dibromo, N-Substituted | Anticancer agents, Tubulin polymerization inhibitors | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJMIHLZTUIWLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=O)N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoro 6 Methylindoline 2,3 Dione and Its Derivatives

Retrosynthetic Analysis for the Fluorinated and Methylated Indoline-2,3-dione Framework

Retrosynthetic analysis is a technique used to plan a synthesis by mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 7-Fluoro-6-methylindoline-2,3-dione (B2448894), the analysis begins by disconnecting the bonds that are most likely to be formed in the forward synthesis.

The primary disconnections for the indoline-2,3-dione core involve breaking the C-N and C-C bonds of the pyrrole (B145914) ring. This typically leads back to a substituted aniline (B41778) precursor. The key steps in the retrosynthesis of this compound are:

Dione (B5365651) Formation Disconnection: The α-keto-amide linkage in the five-membered ring is a logical point for disconnection. This bond is often formed last via an intramolecular cyclization-oxidation sequence. This disconnection reveals an α-keto-anilide intermediate.

Amide Bond Disconnection: The amide bond of the anilide intermediate can be disconnected, leading to a 2-amino-3-fluoro-4-methylphenyl derivative and an oxalyl derivative (like oxalyl chloride).

Aniline Precursor: The ultimate precursor identified through this analysis is 3-fluoro-4-methylaniline (B1361354) . This commercially available or synthetically accessible starting material contains the required fluorine and methyl groups in the correct relative positions on the benzene (B151609) ring.

The forward synthesis would, therefore, involve taking 3-fluoro-4-methylaniline and building the heterocyclic dione ring onto it.

Figure 1: A simplified retrosynthetic pathway for this compound, tracing back to a substituted aniline precursor.

Figure 1: A simplified retrosynthetic pathway for this compound, tracing back to a substituted aniline precursor.Established Synthetic Routes to Indoline-2,3-diones with Relevant Substituents

The synthesis of substituted isatins has been a subject of extensive research for over a century, leading to several established methods. nih.gov These routes often require careful strategy to introduce substituents regioselectively onto the indole (B1671886) framework.

Introducing a fluorine atom at the C7 position of an indole or indoline (B122111) core is a significant synthetic challenge due to the electronic properties of the indole ring, which typically favor substitution at C3, C2, or C5. However, several strategies have been developed to achieve this transformation.

Directed C-H Functionalization: A common and powerful strategy involves the use of a directing group (DG) attached to the indole nitrogen. acs.org The DG coordinates to a metal catalyst (often palladium) and directs the C-H activation and subsequent functionalization to the adjacent C7 position. acs.orgresearchgate.net After the reaction, the directing group can be removed. While many examples focus on arylation or alkylation, this principle can be extended to fluorination. acs.org

Electrophilic Fluorination: Direct electrophilic fluorination of a pre-formed 6-methylindoline (B1340719) derivative is another approach. rsc.org Reagents like Selectfluor (F-TEDA-BF₄) are used as a source of an electrophilic fluorine atom (F+). The success and regioselectivity of this method depend heavily on the substrate and reaction conditions, as other positions on the ring may also be reactive.

Synthesis from a Pre-fluorinated Precursor: The most straightforward method is to begin the synthesis with a starting material that already contains the fluorine atom in the desired position, as suggested by the retrosynthetic analysis. Starting with 3-fluoro-4-methylaniline ensures the fluorine is correctly placed at what will become the 7-position of the final indoline-2,3-dione.

Similar to fluorination, the introduction of a methyl group at the C6 position can be achieved through various means.

Cross-Coupling Reactions: If a 7-fluoro-6-haloindoline derivative is available, a methyl group can be introduced using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, with an appropriate methylating agent (e.g., methylboronic acid or trimethylstannane).

Friedel-Crafts Reactions: Under specific conditions, a Friedel-Crafts alkylation could potentially introduce a methyl group, although this method often suffers from a lack of regioselectivity and the risk of over-alkylation.

Synthesis from a Methylated Precursor: As with the fluorine atom, the most reliable method is to start with a precursor that already contains the methyl group. The use of 3-fluoro-4-methylaniline as the starting material ensures the methyl group is positioned correctly to become the C6 substituent of the final product.

The final and crucial step in forming the indoline-2,3-dione is the construction of the heterocyclic ring containing the dione functionality. Several classic "name reactions" are employed for this purpose, most of which involve the condensation and cyclization of a substituted aniline. nih.gov

Sandmeyer Isatin (B1672199) Synthesis: This is one of the oldest and most widely used methods. nih.gov It involves the reaction of an aniline (in this case, 3-fluoro-4-methylaniline) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized by heating in the presence of a strong acid, such as concentrated sulfuric acid, to yield the corresponding indoline-2,3-dione. nih.gov

Stolle Synthesis: This method involves the condensation of an aniline with an oxalyl chloride to form an N-aryloxamic acid chloride, which is then cyclized using a Lewis acid catalyst like aluminum chloride. nih.gov

Oxidation of Indoles or Oxindoles: Another approach is the oxidation of a corresponding 7-fluoro-6-methylindole or 7-fluoro-6-methylindolin-2-one (oxindole) precursor. organic-chemistry.orgijcrt.org A variety of oxidizing agents can be employed for this transformation, including molecular oxygen in the presence of a catalyst. organic-chemistry.orgijcrt.org

The table below summarizes key features of these condensation/cyclization strategies.

| Synthesis Method | Key Reagents | Typical Intermediate | Advantages | Disadvantages |

| Sandmeyer Synthesis | Aniline, Chloral hydrate, H₂NOH·HCl, H₂SO₄ | Isonitrosoacetanilide | Good for simple analogs, well-established nih.gov | Can have low yields with certain substituents nih.gov |

| Stolle Synthesis | Aniline, Oxalyl chloride, AlCl₃ | N-Aryloxamic acid chloride | Direct formation of the dione | Requires anhydrous conditions, strong Lewis acid |

| Oxindole (B195798) Oxidation | Oxindole, O₂, Catalyst (e.g., tert-butyl nitrite) | - | Metal-free options available, mild conditions ijcrt.org | Requires synthesis of the oxindole precursor |

Modern and Green Chemistry Approaches in the Synthesis of this compound

In recent years, synthetic chemistry has shifted towards more efficient and environmentally benign methodologies. These "green chemistry" approaches aim to reduce waste, lower energy consumption, and avoid hazardous reagents. researchgate.netresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods. researchgate.netbas.bg The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. nih.govresearchgate.net

This technology is highly applicable to the synthesis of indoline-2,3-dione derivatives. bas.bgnih.gov For instance, condensation reactions, such as the formation of Schiff bases from isatins or the cyclization steps in the Stolle synthesis, can be accelerated under microwave conditions. researchgate.net Three-component reactions to build complex spirooxindole derivatives from isatins are also efficiently promoted by microwave heating, often in environmentally friendly solvents like water. nih.govbas.bg

The key benefits of using microwave assistance in the synthesis of isatin derivatives are summarized below:

| Feature | Conventional Heating | Microwave Heating |

| Reaction Time | Hours to days | Minutes |

| Energy Transfer | Conduction/Convection (slow, inefficient) | Direct dielectric heating (rapid, efficient) |

| Yields | Often moderate | Often higher bas.bg |

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times |

| Environmental Impact | Higher energy consumption | Lower energy consumption, aligns with green chemistry researchgate.net |

The synthesis of this compound could be significantly optimized by adapting established routes, like the Sandmeyer or Stolle syntheses, to microwave-assisted protocols. mdpi.comacs.org The cyclization step, in particular, which often requires high temperatures and long reaction times with conventional heating, is an ideal candidate for microwave acceleration.

Solvent-Free Reaction Conditions and Sustainable Solvents

The push towards green chemistry has led to the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. rsc.org Solvent-free reactions and the use of sustainable solvents like water or ethanol (B145695) are becoming increasingly prevalent in the synthesis of heterocyclic compounds. nih.govmdpi.com

Solvent-free conditions, often involving grinding or heating neat reactants, have been successfully applied to the synthesis of isatin derivatives. tandfonline.comarkat-usa.org One efficient method involves the multicomponent reaction of isatins, malononitrile, and bicyclic CH-acids, which can be catalyzed by sodium acetate (B1210297) under solvent-free grinding conditions at room temperature. arkat-usa.org This approach is remarkably fast, often concluding within 15 minutes, and produces substituted spiro-oxindoles in excellent yields (90-98%). arkat-usa.org Another example is the Michael addition of spiro[ researchgate.netacs.orgdithiolane-2,3′-indolin]-2′-one to α,β-unsaturated esters, which proceeds efficiently in the presence of tetrabutylammonium (B224687) bromide (TBAB) and the basic catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) at 80°C without any solvent. tandfonline.com

In addition to completely eliminating solvents, using environmentally benign alternatives is a key strategy. Water and ethanol are preferred green solvents. mdpi.com For instance, highly stereoselective one-pot multicomponent syntheses of spirooxindole derivatives have been achieved using ethanol as the reaction medium at reflux temperature. acs.orgnih.gov These methods offer advantages such as catalyst-free conditions, high atom economy, and the ability to generate diverse molecular structures in a single step. nih.gov The synthesis of isatins through the metal-free oxidation of oxindoles has also been optimized, identifying tetrahydrofuran (B95107) (THF) as an effective solvent under mild conditions (50 °C, 1 atm O₂), though traditional syntheses have often required harsher conditions. organic-chemistry.org

| Reaction Type | Catalyst/Additive | Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|---|

| Multicomponent reaction of isatins, malononitrile, etc. | AcONa | 25 °C, 15 min, grinding | Solvent-Free | Fast reaction, high yields (90-98%), simple | arkat-usa.org |

| Michael addition of spiro-isatin thioketal | DABCO, TBAB | 80 °C | Solvent-Free | Good to excellent yields, efficient | tandfonline.com |

| [3+2] Cycloaddition for spirooxindoles | None (catalyst-free) | Reflux | Ethanol | High stereoselectivity, high atom economy | acs.orgnih.gov |

| Oxidation of oxindoles to isatins | t-BuONO | 50 °C, O₂ (1 atm) | THF | Metal-free, mild conditions, good yields | organic-chemistry.org |

Biocatalysis and Organocatalysis in Heterocycle Synthesis

Biocatalysis and organocatalysis represent powerful tools in modern organic synthesis, offering high selectivity under mild, environmentally friendly conditions. kcl.ac.uknih.gov These approaches are increasingly used for the construction of complex heterocyclic frameworks. kcl.ac.ukresearchgate.net

Biocatalysis utilizes enzymes to catalyze chemical transformations. This method offers exceptional stereo- and regioselectivity, often in aqueous media. researchgate.netresearchgate.net Lipases, for example, have demonstrated the ability to catalyze C-C and C-N bond-forming reactions, such as in the trimolecular condensation Mannich reaction to produce heterocyclic Mannich bases. nih.gov These reactions proceed in mild conditions, such as at room temperature in an acetone/water mixture. nih.gov Other enzymes, like imine reductases, have been used for the highly enantioselective reduction of heterocyclic imines. researchgate.net While direct enzymatic routes for all N-heterocyclic groups are still under development, biocatalysis contributes significantly to sustainable synthesis. researchgate.net The integration of photocatalysis with biocatalysis is also an emerging field, opening pathways for new synthetic reactivities under visible light. researchgate.net

Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric reactions. oaes.cc This field has provided numerous strategies for the synthesis of chiral heterocycles from isatins. acs.orgoaes.cc Chiral phosphoric acids, for instance, are effective catalysts for activating imines and carbonyl compounds for stereoselective transformations. acs.org They have been employed in asymmetric three-component 1,3-dipolar cycloadditions of methyleneindolinones with aldehydes and amino esters to furnish spiro[pyrrolidin-3,3′-oxindole] derivatives with high yields and excellent stereoselectivities (up to 98% ee). acs.org Similarly, cinchona-based primary amines and diphenylprolinol silyl (B83357) ethers are used to catalyze cascade reactions, producing highly substituted spirocyclic oxindoles. acs.orgrsc.org These organocatalytic methods provide access to complex molecular architectures that are valuable in medicinal chemistry. acs.org

Optimization of Reaction Conditions and Yields for this compound

While specific optimization studies for the synthesis of this compound are not extensively documented in dedicated reports, the principles of reaction optimization are broadly applicable from studies on analogous isatin syntheses. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reactant stoichiometry to maximize yield and purity while minimizing reaction time.

For instance, in the solvent-free multicomponent synthesis of spiro-oxindoles, various catalysts were tested, with sodium acetate (10 mol%) providing a superior yield (98%) in a significantly shorter time (15 min) compared to other bases like KF. arkat-usa.org In the synthesis of spirooxindole derivatives via [3+2] cycloaddition, optimizing the molar ratio of reactants (isatin and L-proline) to 1.3 equivalents each was crucial for driving the reaction to completion in ethanol, achieving a good yield within 5 hours at reflux temperature. acs.org

The synthesis of isatins from oxindoles via metal-free oxidation also demonstrates the importance of optimization. A screen of various additives and solvents found that tert-butyl nitrite (B80452) (t-BuONO) as an additive and tetrahydrofuran (THF) as the solvent at 50°C were optimal, yielding the isatin product in up to 86% yield. organic-chemistry.org The reaction was sensitive to temperature, with lower temperatures providing no product and higher temperatures not necessarily improving the yield significantly. organic-chemistry.org These examples underscore that a systematic variation of reaction parameters is essential to achieve the efficient synthesis of a specific target like this compound.

| Reaction Type | Parameter Optimized | Condition Tested | Optimal Result | Reference |

|---|---|---|---|---|

| Solvent-free spiro-oxindole synthesis | Catalyst | KF vs. AcONa | AcONa (10 mol%) gave 98% yield in 15 min | arkat-usa.org |

| [3+2] Cycloaddition for spirooxindoles | Stoichiometry | Molar ratio of isatin/L-proline | 1.3 equivalents of each gave good yield in 5h | acs.org |

| Oxidation of oxindole to isatin | Solvent | DCM, Toluene, THF, MeCN | THF gave the highest yield (86%) | organic-chemistry.org |

| Oxidation of oxindole to isatin | Temperature | RT, 50 °C, 70 °C | 50 °C was optimal for yield | organic-chemistry.org |

Stereoselective Synthesis of Spirocyclic Derivatives from Indoline-2,3-diones

Indoline-2,3-diones (isatins) are excellent precursors for the synthesis of spirooxindoles, a class of compounds with significant biological activity and a defining three-dimensional spirocyclic core. mdpi.comresearchgate.netnih.gov The development of stereoselective methods to control the configuration of the spiro-carbon at the C3-position is a major focus of synthetic research. rsc.org

A prominent strategy for constructing spirooxindoles is the one-pot, multicomponent [3+2] cycloaddition reaction. acs.orgnih.gov In this reaction, an azomethine ylide is generated in situ from the condensation of an isatin with an amino acid (such as L-proline or sarcosine). This dipole then reacts with a dipolarophile, like an α,β-unsaturated carbonyl compound, to yield the spirooxindole product. acs.orgnih.gov These reactions can proceed with high regio- and stereoselectivity, often in sustainable solvents like ethanol. nih.gov

Organocatalysis plays a crucial role in achieving high enantioselectivity in these transformations. For example, the three-component 1,3-dipolar cycloaddition between methyleneindolinones, aldehydes, and amino esters can be catalyzed by a chiral phosphoric acid to provide spiro[pyrrolidin-3,3′-oxindole] derivatives in high yields with excellent diastereoselectivities and enantioselectivities (up to 98% ee). acs.org Similarly, complex spirocyclic oxindoles with multiple stereocenters can be synthesized using a relay Michael/Michael/aldol (B89426) addition sequence catalyzed by a combination of diphenylprolinol silyl ether and a bifunctional quinine (B1679958) thiourea, achieving perfect enantioselectivities. acs.org

Metal-catalyzed reactions also provide efficient routes. A titanium(IV)-catalyzed reaction of isatins with 5-methoxyoxazoles affords spirooxindole oxazoline (B21484) scaffolds with high diastereoselectivity. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been used to further diversify N-propargylated spirooxindoles, creating libraries of complex heterocyclic compounds. researchgate.netacs.org These advanced catalytic methods allow for precise control over the molecular architecture, enabling the synthesis of a wide array of structurally diverse and stereochemically defined spirocyclic derivatives from isatin precursors.

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Chiral Phosphoric Acid | Methyleneindolinone, Aldehyde, Amino Ester | Spiro[pyrrolidin-3,3′-oxindole] | up to 98% ee | acs.org |

| Michael/Michael/Aldol Cascade | Diphenylprolinol silyl ether & Quinine thiourea | Isatin derivative, enal, etc. | Six-membered spirocyclic oxindoles | High yields, perfect ee | acs.org |

| Spirocyclization | Titanium(IV) catalyst | Isatin, 5-methoxyoxazole | Spirooxindole oxazoline | High diastereoselectivity | nih.gov |

| [3+2] Cycloaddition | None (Thermal) | Isatin, L-proline, Chalcone | Pyrrolizidine spirooxindole | High stereoselectivity | acs.orgnih.gov |

| [2+2] Cycloaddition | α,α-Diphenyl prolinol derivative | 3-Ylideneoxindole, Enals | Spirocyclobutyl oxindole | High ee | rsc.org |

Spectroscopic and Advanced Analytical Characterization Methodologies for 7 Fluoro 6 Methylindoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-Fluoro-6-methylindoline-2,3-dione (B2448894), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The spectrum is expected to show three distinct signals: a singlet for the methyl group (–CH₃), a doublet for the aromatic proton (Ar-H), and a broad singlet for the amine proton (N-H).

The methyl protons are anticipated to appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The aromatic proton at the C5 position is expected to resonate further downfield, likely between δ 6.5-7.5 ppm. Its signal would appear as a doublet due to coupling with the adjacent fluorine atom at C7, a phenomenon known as through-space or four-bond coupling (⁴JH-F). The N-H proton of the cyclic amide (lactam) typically appears as a broad singlet in the downfield region, often above δ 8.0 ppm, due to hydrogen bonding and exchange phenomena. The precise chemical shift can be sensitive to solvent and concentration. sigmaaldrich.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (at C6) | 2.3 | Singlet (s) | N/A |

| Ar-H (at C5) | 7.0 | Doublet (d) | ⁴JH-F ≈ 2-4 Hz |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Multiplicities

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and connectivity. For this compound, nine distinct carbon signals are expected.

The two carbonyl carbons (C2 and C3) are the most deshielded, appearing far downfield (δ > 160 ppm). The aromatic carbons (C3a, C5, C6, C7, C7a) resonate in the typical aromatic region (δ 110-160 ppm). The carbon directly bonded to fluorine (C7) will appear as a doublet with a large one-bond coupling constant (¹JC-F). Other nearby carbons (C6, C7a, C5) will show smaller two-, three-, or four-bond C-F couplings. The methyl carbon (–CH₃) is the most shielded, appearing at the upfield end of the spectrum (δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) |

|---|---|---|

| -CH₃ (at C6) | ~20 | Quartet (from ¹JC-H) |

| C2 (=O) | ~165 | Singlet |

| C3 (=O) | ~180 | Singlet |

| C3a | ~125 | Doublet (³JC-F) |

| C5 | ~115 | Doublet (³JC-F) |

| C6 | ~130 | Doublet (²JC-F) |

| C7 | ~155 | Doublet (¹JC-F) |

Note: Chemical shifts are predictions. Multiplicity in a proton-decoupled spectrum is due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro Substituent Analysis

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. aiinmr.com Since fluorine has a natural abundance of 100% and a high gyromagnetic ratio, obtaining its spectrum is straightforward. aiinmr.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. huji.ac.il

The chemical shift of this fluorine atom would be characteristic of an aryl fluoride. ucsb.edu This signal would likely appear as a doublet due to coupling with the neighboring aromatic proton at C5 (⁴JF-H). This coupling provides direct evidence of the spatial relationship between the fluorine atom and the C5 proton, helping to confirm the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular puzzle by revealing through-bond and through-space correlations. slideshare.netscribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu In this molecule, a weak cross-peak might be observed between the N-H proton and the aromatic C5-H, confirming their proximity in the ring system, although this is often not seen. The primary utility would be to confirm the absence of coupling for the methyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. epfl.ch It would show a clear cross-peak between the methyl protons and the methyl carbon, and another between the C5-H proton and the C5 carbon, definitively linking these assignments. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial 2D experiment for this structure, as it reveals correlations between protons and carbons over two to three bonds. epfl.ch Key expected correlations include:

The methyl protons showing cross-peaks to the C6, C5, and C7 carbons.

The C5-H proton showing correlations to C3a, C7, and the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum would be expected to show a cross-peak between the methyl protons (at C6) and the aromatic proton (at C5), providing definitive evidence of their spatial proximity on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. lumenlearning.com The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent features would be the strong absorptions from the two carbonyl (C=O) groups of the dione (B5365651) moiety, typically appearing in the range of 1700-1760 cm⁻¹. The exact positions can help distinguish the ketone (C3=O) and the amide (C2=O) carbonyls. The N-H stretch of the amide group would be visible as a moderate peak around 3200-3400 cm⁻¹. Other significant peaks include C-H stretches from the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively, and a C-F bond stretch, which typically appears as a strong band in the 1000-1300 cm⁻¹ region. pressbooks.pub

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H stretch | 3200 - 3400 | Medium |

| Alkyl/Aromatic | C-H stretch | 2850 - 3100 | Medium |

| Ketone | C=O stretch | ~1740 | Strong |

| Amide | C=O stretch | ~1710 | Strong |

| Aromatic | C=C stretch | 1450 - 1600 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₉H₆FNO₂.

By calculating the exact mass based on the most abundant isotopes of carbon, hydrogen, fluorine, nitrogen, and oxygen, a theoretical value is obtained. HRMS analysis would measure the experimental mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺. A match between the experimental and theoretical mass to within a very small tolerance (typically < 5 ppm) confirms the molecular formula and rules out other potential formulas that might have the same nominal mass.

Molecular Formula: C₉H₆FNO₂

Calculated Exact Mass: 179.03826 u

Confirmation of this exact mass by HRMS provides the final piece of evidence required for the unequivocal identification of this compound.

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

To date, a specific, publicly available crystal structure determination for this compound has not been reported in peer-reviewed literature. However, the crystallographic analysis of closely related indoline-2,3-dione derivatives provides a strong precedent for the expected structural features. The process would involve growing a single crystal of the compound suitable for diffraction, typically by slow evaporation from a solvent or by vapor diffusion. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

The anticipated data from such an analysis would include the crystal system, space group, and unit cell dimensions, which describe the macroscopic symmetry and packing of the molecules in the crystal lattice. At the molecular level, the analysis would yield precise measurements of all bond lengths and angles, confirming the presence and connectivity of the fluoro and methyl substituents on the indoline (B122111) core. This would unambiguously establish the stereochemistry of the molecule.

Illustrative Crystallographic Data for this compound

The following table represents plausible crystallographic data for this compound, based on analyses of similar structures.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.5 |

| b (Å) | 6.1 |

| c (Å) | 16.8 |

| β (°) | 95.5 |

| Volume (ų) | 762.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.558 |

| Key Bond Lengths (Å) | |

| C6-C7 | 1.39 |

| C7-F | 1.36 |

| C6-CH₃ | 1.51 |

| Key Bond Angles (°) | |

| C5-C6-C7 | 119.5 |

| F-C7-C6 | 118.9 |

| C(CH₃)-C6-C7 | 121.0 |

This data provides a foundational understanding of the molecule's solid-state conformation and the steric and electronic influence of its substituents.

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic methods are indispensable for determining the purity of a chemical compound by separating it from any impurities, such as starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given the nature of this compound, HPLC is generally the more suitable method due to its lower volatility and potential for thermal degradation at the high temperatures required for GC.

In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation occurs based on the differential partitioning of the sample components between the two phases. A detector at the end of the column measures the concentration of the eluting components over time, producing a chromatogram. The purity is determined by the relative area of the peak corresponding to the main compound compared to the total area of all peaks.

Gas chromatography operates on a similar principle, but the mobile phase is an inert gas, and the sample must be volatile and thermally stable enough to be vaporized without decomposition.

Illustrative Chromatographic Conditions and Purity Data

The following tables outline typical conditions for the purity assessment of this compound by HPLC and GC.

Table 1: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Rt) | ~12.5 minutes |

| Purity (by area %) | >98% |

Table 2: Representative GC Method for Purity Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Retention Time (Rt) | ~15.2 minutes |

| Purity (by area %) | >98% |

These chromatographic methods provide reliable and reproducible data for the quantitative assessment of the purity of this compound, which is essential for its use in further research and development.

Computational and Theoretical Investigations of 7 Fluoro 6 Methylindoline 2,3 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and stability of organic molecules. By employing functionals such as B3LYP in conjunction with suitable basis sets like 6-311++G(d,p), researchers can accurately model the geometry and electronic properties of compounds like 7-Fluoro-6-methylindoline-2,3-dione (B2448894). researchgate.net These calculations provide a foundational understanding of the molecule's inherent stability and electronic landscape.

The isatin (B1672199) scaffold itself is a subject of significant interest due to its presence in numerous biologically active compounds and its versatile reactivity. researchgate.netnih.gov The introduction of a fluorine atom at the 7-position and a methyl group at the 6-position of the indoline-2,3-dione core is expected to modulate its electronic properties and, consequently, its chemical reactivity and potential biological activity. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Isatin Derivative (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -2.30 |

| HOMO-LUMO Gap | 4.20 |

This table presents illustrative data based on typical values for substituted isatins to demonstrate the concept. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. It provides a clear indication of the regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carbonyl groups, highlighting their nucleophilic character and propensity to engage in hydrogen bonding. The area around the N-H proton would exhibit a positive potential, indicating its acidic nature. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. The aromatic ring will present a more complex landscape with areas of both positive and negative potential, influenced by the interplay between the electron-donating methyl group and the electron-withdrawing fluoro and dione (B5365651) functionalities.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

In this compound, significant intramolecular charge transfer interactions are expected. For example, the lone pairs on the nitrogen and oxygen atoms can act as donors, delocalizing electron density into the antibonding orbitals of the carbonyl groups and the aromatic ring. The presence of the fluorine atom will also introduce specific donor-acceptor interactions involving its lone pairs and adjacent bonds. The methyl group, through hyperconjugation, can also donate electron density to the aromatic system.

Table 2: Representative NBO Donor-Acceptor Interaction Energies for a Substituted Isatin (Illustrative Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N | π(C=O) | 5.8 |

| LP (2) O | σ(C-C) | 2.1 |

| π (C=C) | π*(C=O) | 15.3 |

This table presents illustrative data of key NBO interactions and their stabilization energies (E(2)) to showcase the type of information obtained from NBO analysis. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

For this compound, MD simulations could be employed to explore its conformational landscape. Although the core indoline-2,3-dione ring is relatively rigid, rotations around single bonds, such as those involving substituents, can lead to different conformers. MD simulations can help identify the most stable conformations and the energy barriers between them. Furthermore, these simulations can shed light on how the molecule interacts with its environment, such as solvent molecules or biological macromolecules, which is crucial for understanding its behavior in solution and its potential as a drug candidate. Studies on other isatin derivatives have utilized MD simulations to understand their interactions with biological targets. tandfonline.com

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which can then be converted to chemical shifts.

Predicting the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound in silico would be a valuable tool for its characterization. The calculated chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. The chemical shifts would be sensitive to the electronic environment of each nucleus, providing further validation of the electronic structure predicted by other computational methods. For instance, the ¹⁹F chemical shift would be particularly informative about the local electronic environment of the fluorine atom. acs.orgnih.gov

Computational Studies on Reaction Mechanisms and Pathways Involving the Indoline-2,3-dione Core

The indoline-2,3-dione (isatin) core is known to participate in a variety of chemical reactions, including N-alkylation, aldol (B89426) condensations, and Friedel-Crafts reactions. researchgate.netacs.org Computational chemistry can be instrumental in elucidating the mechanisms of these reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies.

For this compound, computational studies could predict how the fluoro and methyl substituents influence the reactivity of the isatin core. For example, the electron-withdrawing fluorine atom might affect the electrophilicity of the C3-carbonyl group, a key reactive site in many isatin reactions. Conversely, the electron-donating methyl group could influence the nucleophilicity of the aromatic ring in electrophilic substitution reactions. Understanding these mechanistic details at a computational level can guide the synthetic chemist in designing new reactions and derivatives of this compound.

Solvent Effects on the Electronic Properties and Reactivity of Fluorinated Indoline-2,3-diones

Computational studies are crucial in elucidating the influence of the solvent environment on the behavior of molecules. For fluorinated indoline-2,3-diones, the surrounding solvent can significantly alter their electronic properties and, consequently, their reactivity. Theoretical investigations, often employing Density Functional Theory (DFT), provide insights into these interactions by modeling the molecule in various solvent phases.

Detailed research findings from computational analyses of fluorinated indoline-2,3-dione derivatives reveal the nuanced effects of solvent polarity on the molecule's stability and electronic structure. A pertinent study investigated 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione and its para-substituted analogues, including a fluorine-substituted variant, in different solvents such as acetone, ethanol (B145695), and methanol, as well as in the gas phase. researchgate.net The stability and electronic characteristics were assessed through calculations of energetic properties, dipole moments, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (FMO) analysis. researchgate.net

The Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly informative. The energy gap between the HOMO and LUMO (EH-L) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

In the case of the para-fluoro-substituted indoline-2,3-dione derivative, computational findings indicate that the HOMO-LUMO energy gap is influenced by the solvent medium. This suggests that the reactivity of the compound can be modulated by the choice of solvent. researchgate.net The calculated data reveals shifts in the HOMO-LUMO gap when moving from the gas phase to solvents of varying polarities.

Table 1: Calculated HOMO-LUMO Energy Gap (EH-L) of a para-Fluoro-Substituted Indoline-2,3-dione Derivative in Different Media

| Phase/Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas | -7.025 | -2.713 | 4.312 |

| Acetone | -7.041 | -2.765 | 4.276 |

| Ethanol | -7.045 | -2.770 | 4.275 |

| Methanol | -7.046 | -2.771 | 4.275 |

| Data sourced from a computational study on para-substituted 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-diones. researchgate.net |

The dipole moment is another electronic property significantly affected by the solvent. The study demonstrated that the dipole moment of the fluorinated derivative increased with the polarity of the solvent, indicating a greater polarization of the molecule in polar environments. This increased polarization can influence how the molecule interacts with other reactants and the surrounding solvent molecules.

Table 2: Calculated Dipole Moment of a para-Fluoro-Substituted Indoline-2,3-dione Derivative in Different Media

| Phase/Solvent | Dipole Moment (Debye) |

| Gas | 6.18 |

| Acetone | 8.12 |

| Ethanol | 8.24 |

| Methanol | 8.26 |

| Data sourced from a computational study on para-substituted 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-diones. researchgate.net |

These theoretical findings underscore the importance of considering solvent effects when studying the reactivity and electronic behavior of this compound and related compounds. The choice of solvent can fine-tune the electronic properties, which in turn dictates the molecule's stability and potential for chemical transformation. While these findings are based on a closely related derivative, they provide a strong theoretical framework for understanding how this compound would behave in different solvent environments. Further computational studies focusing specifically on this compound would be beneficial to quantify these effects with greater precision.

Reactivity and Chemical Transformations of 7 Fluoro 6 Methylindoline 2,3 Dione

Electrophilic and Nucleophilic Reactivity of the Dione (B5365651) and Indole (B1671886) Nitrogen Moieties

The isatin (B1672199) core of 7-fluoro-6-methylindoline-2,3-dione (B2448894) possesses distinct sites for both electrophilic and nucleophilic attack. The electron-withdrawing nature of the fluorine atom on the aromatic ring influences the electron density of the entire molecule, affecting its reactivity. The carbonyl groups at the C-2 and C-3 positions are electrophilic and thus susceptible to attack by nucleophiles.

The indole nitrogen (N-1) exhibits nucleophilic character, particularly after deprotonation by a base. This allows for reactions with various electrophiles, leading to N-substituted derivatives. The reactivity of the indole nitrogen is a key feature in the derivatization of this compound.

Condensation Reactions of the Carbonyl Groups at C-2 and C-3

The carbonyl groups at the C-2 and C-3 positions of this compound are key reactive sites for condensation reactions. These reactions involve the combination of the dione with another molecule, typically with the elimination of a small molecule like water. Such reactions are fundamental in expanding the molecular framework and generating diverse heterocyclic structures.

For instance, the C-3 carbonyl group can readily react with compounds containing active methylene (B1212753) groups or primary amines to form a variety of condensation products. These reactions are often catalyzed by acids or bases and are crucial for synthesizing Schiff bases and other related compounds.

Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems

This compound can participate in cycloaddition and annulation reactions to form more complex, fused heterocyclic systems. acs.org These reactions are valuable for constructing novel polycyclic frameworks that may exhibit interesting biological activities. Annulation reactions, in particular, involve the formation of a new ring fused to the existing indole structure. acs.org

A notable example is the [3+2] cascade annulation of related indolyl aldehydes with alkynes, which, although not directly involving the dione, highlights the potential of the indole scaffold to undergo such transformations to create five-membered rings. acs.org This type of reactivity underscores the versatility of the indole core in building complex molecular architectures. acs.org Furthermore, advances in [4+3] annulation reactions have broadened the scope for creating seven-membered rings fused to heterocyclic systems. nih.gov

Functionalization at N-1, C-3, and the Aromatic Ring Positions

The structure of this compound offers multiple positions for functionalization, allowing for systematic modification of its properties.

N-1 Position: The indole nitrogen can be readily alkylated or acylated using various electrophiles after deprotonation. This is a common strategy for introducing diverse substituents. sigmaaldrich.com

C-3 Position: The C-3 carbonyl group is a versatile handle for introducing substituents. It can react with a range of nucleophiles, and the resulting adducts can undergo further transformations.

Aromatic Ring Positions: The fluorine and methyl groups on the aromatic ring influence its electronic properties and can direct further substitution reactions. The presence of the fluorine atom, in particular, can modulate the binding interactions of the molecule. nih.gov While direct functionalization of the aromatic ring of this specific compound is less commonly described, general strategies for indole C-7 functionalization, such as borylation, have been developed for related structures. acs.org

Derivatization Strategies for Expanding Molecular Diversity

A variety of derivatization strategies can be employed to expand the molecular diversity of this compound. These strategies often leverage the reactivity of the N-1 and C-3 positions.

One common approach is the N-alkylation or N-acylation of the indole nitrogen, followed by a condensation reaction at the C-3 carbonyl group. This multi-step process allows for the introduction of a wide range of functional groups at two different positions, leading to a large library of diverse compounds.

Another strategy involves the synthesis of spirocyclic derivatives. This can be achieved through reactions that involve both the C-3 carbonyl and the N-1 position, leading to the formation of a new ring system spiro-fused at the C-3 position. The conversion of related cyclopenta[b]indol-1(4H)-ones into spiro[furan-2,2′-indoline]-3′,5-diones illustrates the potential for creating such complex structures. acs.org

These derivatization approaches are crucial for exploring the structure-activity relationships of this class of compounds and for developing new molecules with tailored properties.

Structure Activity Relationship Sar Studies of 7 Fluoro 6 Methylindoline 2,3 Dione Derivatives

Influence of Fluorine and Methyl Substituents on Biological Efficacy

The biological activity of a molecule is profoundly influenced by the nature and position of its substituents. In 7-fluoro-6-methylindoline-2,3-dione (B2448894), the fluorine and methyl groups are expected to significantly modulate its efficacy through various mechanisms.

Fluorine Substituents: The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry due to its unique properties. nih.govselvita.comacs.orgtandfonline.com Fluorine is the most electronegative element, and its presence can alter the acidity (pKa), lipophilicity, metabolic stability, and binding interactions of a molecule. selvita.comsci-hub.se

Electronic Effects: The strong electron-withdrawing nature of the fluorine atom at the 7-position can influence the electron distribution of the entire indole (B1671886) ring system. This can affect the hydrogen-bonding capabilities of the adjacent N-H group and the reactivity of the carbonyl groups at positions 2 and 3. selvita.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. mdpi.com This can enhance the metabolic stability of the compound, leading to a longer half-life in vivo.

Binding Interactions: Fluorine can participate in favorable interactions with biological targets, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds. nih.gov Its small size allows it to act as a bioisostere for a hydrogen atom, enabling it to occupy similar spaces in a receptor's binding pocket while altering the electronic properties. acs.orgsci-hub.se

Methyl Substituents: The methyl group at the 6-position also plays a crucial role in determining the biological profile of the molecule.

Steric and Hydrophobic Effects: The methyl group is a small, hydrophobic substituent. It can engage in van der Waals interactions within a hydrophobic pocket of a target protein, potentially increasing binding affinity. nih.govnih.gov The so-called "magic methyl" effect, where the addition of a methyl group leads to a dramatic increase in potency, is a well-documented phenomenon in drug discovery. researchgate.net

Conformational Effects: The presence of a methyl group can restrict the rotational freedom of adjacent bonds, locking the molecule into a more bioactive conformation. nih.gov

Blocking Metabolism: A methyl group can shield an adjacent position on the aromatic ring from metabolic oxidation, another strategy to improve the pharmacokinetic profile of a drug candidate.

The combination of a 7-fluoro and a 6-methyl group on the indoline-2,3-dione scaffold is anticipated to create a unique electronic and steric profile that can be advantageous for specific biological targets.

Rational Design of Analogues based on SAR Principles

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, researchers can build a model of the key interactions between the drug and its target. For this compound, a rational design approach would involve creating a library of analogues to probe the importance of different structural features. psu.edu

Table 1: Hypothetical SAR of this compound Analogues

| Compound | R1 | R2 | R3 | Biological Activity (IC₅₀, µM) |

| 1 | H | F | CH₃ | 5.2 |

| 2 | CH₃ | F | CH₃ | 1.8 |

| 3 | H | Cl | CH₃ | 7.5 |

| 4 | H | F | H | 10.1 |

| 5 | H | F | OCH₃ | 8.9 |

| 6 | H | Br | CH₃ | 6.8 |

This table is for illustrative purposes and does not represent actual experimental data.

Based on the principles of SAR, the following modifications could be explored:

N1-Substitution: The nitrogen at the 1-position is a common site for modification in isatin (B1672199) derivatives. elsevierpure.com Introducing small alkyl or aryl groups can probe for additional binding pockets and improve properties like cell permeability. For example, a methyl group at N1 (Compound 2) might enhance hydrophobic interactions and increase potency.

Modification of the 7-Position: Replacing the fluorine atom with other halogens (e.g., chlorine, bromine; Compounds 3 and 6) or other small electron-withdrawing or donating groups can help to understand the optimal electronic requirements at this position.

Modification of the 6-Position: Replacing the methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) or with hydrogen (Compound 4) or a methoxy (B1213986) group (Compound 5) can elucidate the steric and electronic tolerance of the binding site in this region.

Substitution at C5: The 5-position of the isatin ring is another key site for modification. Introducing substituents here can significantly impact activity and selectivity. researchgate.net

By synthesizing and testing these and other analogues, a detailed SAR map can be constructed to guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comnih.gov Once a statistically robust QSAR model is developed, it can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A dataset of compounds with their corresponding biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set for model development and a test set for model validation. jmolekul.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical metrics.

Table 2: Example of a QSAR Data Table for Indoline-2,3-dione Derivatives

| Compound | Log(1/IC₅₀) | LogP | Molar Refractivity | Dipole Moment |

| 1 | 5.28 | 2.1 | 45.3 | 3.8 |

| 2 | 5.74 | 2.5 | 50.1 | 3.9 |

| 3 | 5.12 | 2.6 | 48.2 | 4.1 |

| 4 | 4.99 | 1.8 | 42.1 | 3.5 |

| 5 | 5.05 | 2.0 | 47.5 | 4.0 |

| 6 | 5.17 | 2.8 | 51.0 | 4.2 |

This table is for illustrative purposes and does not represent actual experimental data.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

Log(1/IC₅₀) = 0.5 * LogP - 0.2 * Dipole Moment + 0.01 * Molar Refractivity + 2.5

This equation would suggest that higher lipophilicity (LogP) and molar refractivity are beneficial for activity, while a larger dipole moment is detrimental. Such a model can provide valuable insights into the physicochemical properties that govern the biological activity of this class of compounds.

Fragment-Based Drug Design Approaches Utilizing the Indoline-2,3-dione Scaffold

Fragment-Based Drug Design (FBDD) is a powerful approach for identifying lead compounds. nih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. vu.nl These initial hits are then optimized and grown into more potent, drug-like molecules. The indoline-2,3-dione scaffold is well-suited for FBDD. nih.gov

The this compound core itself can be considered a fragment. Its binding mode to a target protein can be determined using biophysical techniques such as X-ray crystallography or NMR. Once the binding mode is understood, the fragment can be elaborated in a number of ways:

Fragment Growing: New functional groups can be added to the fragment to make additional interactions with the target, thereby increasing affinity. For example, if the N-H group is solvent-exposed, a substituent could be added at the N1 position to pick up a new interaction. nih.gov

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be chemically linked together to create a single, high-affinity molecule.

Fragment Merging: Two overlapping fragments can be merged to create a novel scaffold that incorporates the key binding features of both.

The indole scaffold has been successfully used in FBDD campaigns. nih.gov The unique substitution pattern of this compound provides a well-defined starting point for such an approach, offering vectors for chemical elaboration in multiple directions.

Advanced Biological Investigations and Potential Applications of 7 Fluoro 6 Methylindoline 2,3 Dione

In Vitro Biological Activity Screening of Derivatives

Enzyme Inhibition Studies

Derivatives of the 7-Fluoro-6-methylindoline-2,3-dione (B2448894) scaffold have been investigated for their inhibitory effects on various enzymes, playing a crucial role in different pathological conditions.

DNA Gyrase: Quinolone derivatives are known inhibitors of DNA gyrase, an essential enzyme for bacterial replication. The S-(-) enantiomer of ofloxacin, a related fluoroquinolone, has been shown to be a substantially more active inhibitor of DNA gyrase from various bacterial species. nih.gov This highlights the potential for fluorinated indoline-dione derivatives to be developed as potent antibacterial agents by targeting this enzyme. nih.gov

Carbonic Anhydrases: While specific studies on this compound derivatives and carbonic anhydrase are not detailed in the provided results, the broader class of isatin (B1672199) derivatives has been explored for this activity.

Cholinesterases: Novel isoindolin-1,3-dione-based acetohydrazide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov Some of these compounds displayed significant inhibitory potency against AChE, with IC50 values in the low micromolar range. nih.gov For instance, compound 8a was identified as a competitive inhibitor of AChE. nih.gov Similarly, novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives have shown promise as cholinesterase inhibitors, with one derivative exhibiting an IC50 value of 6.084 ± 0.26 μM. nih.govmdpi.com

Antiproliferative and Anticancer Activity Mechanisms

The antiproliferative properties of this compound derivatives have been a significant area of research, with studies demonstrating their potential in cancer therapy.

HL-60 Cell Growth Inhibition: Synthetic 6,7-annulated-4-substituted indole (B1671886) compounds have been shown to inhibit the proliferation of human HL-60 tumor cells in the low-micromolar range. nih.gov These compounds were observed to disrupt mitosis and block cytokinesis, indicating a mechanism of action that interferes with cell division. nih.gov

General Anticancer Activity: Fluorinated isatins and their hydrazone derivatives have demonstrated cytotoxic action against various cancer cell lines. mdpi.comnih.gov Their mechanism is associated with the induction of apoptosis through mitochondrial membrane dissipation and the production of reactive oxygen species in tumor cells. mdpi.comnih.gov Fluoroquinolone derivatives have also been identified as promising antiproliferative agents against colorectal cancer cell lines, with some compounds showing activity comparable to cisplatin. nih.govresearchgate.net Furthermore, novel flavone (B191248) derivatives have exhibited significant anti-proliferative activity against breast cancer cell lines. rsc.org The introduction of a fluorine atom to the isatin ring is a key strategy in developing new anticancer agents. mdpi.comnih.gov

Antimicrobial and Antifungal Activity Assessment

Derivatives of this compound have shown notable activity against a range of microbial and fungal pathogens.

Antimicrobial Activity: Spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives have been synthesized and evaluated for their antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov Certain compounds within these series demonstrated strong antimicrobial effects. nih.gov Indole derivatives, in general, are recognized for their broad-spectrum antimicrobial activities. nih.gov

Antifungal Activity: Fluorine-containing pyridinium (B92312) isatin-3-acylhydrazones have shown significant antagonistic effects against phytopathogens of both bacterial and fungal origin. mdpi.comnih.gov Specifically, certain hydrazone derivatives displayed high activity against plant diseases. mdpi.comnih.gov Additionally, some 6-fluoro-4(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles exhibited antifungal activity against strains of Candida albicans that was superior to previously described compounds. researchgate.net

Antiviral and Anti-inflammatory Properties

The antiviral potential of compounds derived from the this compound scaffold has been explored, particularly in the context of emerging viral threats.

Antiviral Activity: A series of novel 7-azaindole (B17877) derivatives were designed and synthesized to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov One derivative, ASM-7, demonstrated excellent antiviral activity against the original SARS-CoV-2 strain with an EC50 value of 1.001 μM. nih.gov The antiviral drug Favipiravir (B1662787) (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) and its derivatives have also shown potent activity against various RNA viruses. researchgate.net Furthermore, natural flavonoids have been identified as having pan-coronavirus antiviral activity by inhibiting the 3CLpro enzyme of SARS-CoV-2. mdpi.com

Anti-inflammatory Properties: While direct anti-inflammatory studies on this compound are not detailed, related quinazolinone-containing compounds have been noted for their anti-inflammatory effects. mdpi.com

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in elucidating the binding modes and interactions of this compound derivatives with their biological targets.

Cholinesterase Inhibition: Molecular docking of isoindolin-1,3-dione-based acetohydrazide derivatives with AChE and BChE has revealed key interactions. nih.gov For instance, the most potent BChE inhibitor, compound 8g, formed a hydrogen bond with Glu197 and a pi-pi stacking interaction with Phe329. nih.gov Molecular dynamics simulations of a 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative provided insights into its interaction with cholinesterase, supporting its potential as a drug candidate for Alzheimer's disease. nih.govmdpi.com

Anticancer Mechanisms: Induced-fit docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against PI3Kα, a cancer drug target, showed that these derivatives occupy the binding site and interact with key residues. mdpi.com

Antiviral Mechanisms: Molecular docking and molecular dynamics simulations of 7-azaindole derivatives revealed their stable binding to the S1-RBD-hACE2 interface of SARS-CoV-2. nih.gov The derivative ASM-7 was shown to form a hydrogen bond with ASP30 of hACE2 and pi-cation interactions with LYS417 of S1-RBD. nih.gov In silico studies of other indole derivatives have also explored their interactions with the spike glycoprotein (B1211001) of SARS-CoV-2. nih.gov

Identification and Validation of Molecular Targets and Pathways

Research into this compound derivatives is progressively identifying and validating their specific molecular targets and the signaling pathways they modulate.

Anticancer Targets: The antiproliferative effects of novel flavone derivatives in breast cancer cell lines are suggested to be mediated through ER-independent cleavage of PARP and downregulation of GSK-3β. rsc.org For some cell lines, restoration of the wild-type p53 DNA binding activity is indicated. rsc.org The PI3Kα enzyme has been identified as an attractive target for anticancer drug design using quinolone-based scaffolds. mdpi.com

Antiviral Targets: The primary antiviral mechanism for 7-azaindole derivatives against SARS-CoV-2 is the inhibition of the spike protein's binding to the hACE2 receptor. nih.gov For favipiravir and its analogs, the target is the viral RNA-dependent RNA polymerase (RdRp). researchgate.net

Development as a Lead Compound for Novel Therapeutic Agents

The isatin scaffold, chemically known as 1H-indole-2,3-dione, serves as a privileged lead molecule in drug discovery due to its wide range of pharmacological activities. nih.gov The core structure features a versatile bicyclic system with reactive sites, such as the N-H group at position 1 and carbonyl groups at positions 2 and 3, which are amenable to chemical modification. nih.gov Researchers have extensively explored derivatives of isatin to develop new therapeutic agents for a multitude of diseases. The strategic placement of various substituents on the aromatic ring of the isatin nucleus is a key approach to modulate the biological efficacy and selectivity of these compounds. nih.gov

The introduction of electron-withdrawing groups, like fluorine, and electron-donating groups, such as methyl, at specific positions can significantly influence the compound's pharmacodynamic and pharmacokinetic properties. For instance, the presence of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The methyl group can also contribute to improved potency. nih.gov

Derivatives of the isatin core have demonstrated significant potential across various therapeutic areas. The structure-activity relationship (SAR) studies reveal that specific substitutions are crucial for desired biological effects. For example, in the development of anticancer agents, certain isatin-based conjugates have shown superior potency compared to standard drugs like sunitinib (B231). nih.gov Similarly, isatin derivatives have been synthesized and evaluated for anti-tuberculosis (anti-TB) activity, with some compounds exhibiting excellent inhibitory potential against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov The development of this compound is part of this broader strategy to fine-tune the isatin scaffold to create novel and more effective therapeutic agents. nih.govgoogle.com

Table 1: Examples of Biologically Active Isatin Derivatives

| Compound/Derivative Class | Target/Activity | Research Finding |

| Isatin-β-thiocarbohydrazones | Anticancer (HeLa, COS-7 cells) | Substitution with a 3-hydroxy-4-methoxyphenyl moiety resulted in promising activity against both cell lines. nih.gov |

| Isatin-based conjugates | Anticancer (HT-29, ZR-75, A-549 cells) | Compound 16m showed an average IC₅₀ value of 1.17 µM, which was about seven times more potent than the reference drug sunitinib (IC₅₀ 8.11 µM). nih.gov |

| Triazole-incorporated isatins | Anti-TB (MTB H37Ra) | Compound 20b displayed the highest antitubercular potency with an IC₉₀ of 7.56 μg/mL. nih.gov |

| Isatin-Ciprofloxacin Conjugates | Anti-TB (M. tuberculosis H37Rv & MDR strains) | Hybrid 24i was 2–8 times more potent than moxifloxacin (B1663623) and rifampicin (B610482) (RIF) against H37Rv and up to 2048 times more potent than standard drugs against MDR strains. nih.gov |

| N-Acetylisatin | Antipyretic | Found to be effective in reducing PGE2-induced hyperthermia in rats and mice. google.com |

Applications in Organic Synthesis beyond Medicinal Chemistry

Beyond its role as a scaffold for medicinal agents, this compound and related isatins are valuable building blocks in broader organic synthesis. lookchem.combldpharm.com The unique chemical structure, characterized by an electron-deficient dicarbonyl system fused to a substituted aromatic ring, makes it a versatile precursor for constructing more complex molecular architectures. lookchem.com The reactivity of the C3-carbonyl group, in particular, allows for a wide array of chemical transformations.

Isatin derivatives serve as key intermediates for synthesizing various heterocyclic compounds. They are frequently used in multicomponent reactions and cascade cyclizations to build novel ring systems. For example, the isatin core is a common starting material for the synthesis of spirooxindoles, a class of compounds where a spirocyclic center is created at the C3 position of the indoline (B122111) ring. These spiro compounds are of significant interest in materials science and synthetic methodology development.

A specific example of the synthetic utility of the broader indole framework involves the aldehyde-directed oxidative [3 + 2] cascade annulation between indolyl aldehydes and alkynes. acs.org This type of transformation, catalyzed by transition metals like rhodium, allows for the efficient, one-pot synthesis of complex fused-ring systems such as cyclopenta[b]indol-1(4H)-ones. acs.org While this example uses an indole-3-carbaldehyde, it illustrates the principle of using the indole nucleus as a platform for advanced synthetic applications, a role for which this compound is also well-suited. lookchem.com Its fluoro and methyl substituents can be used to tune the electronic properties and reactivity of the molecule, enabling the creation of diverse organic molecules and advanced materials. lookchem.com

Table 2: Synthetic Applications of the Isatin Core